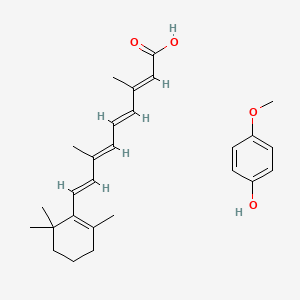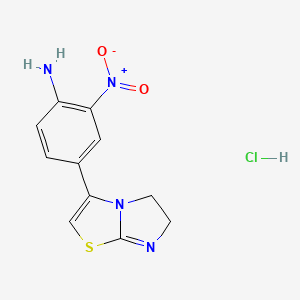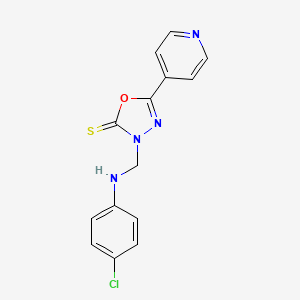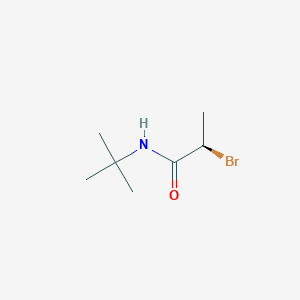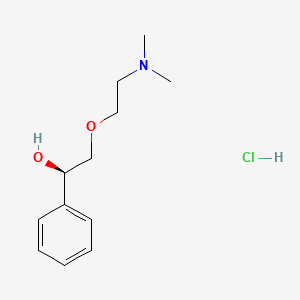
Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes a benzenemethanol core with a dimethylaminoethoxy substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- involves several steps. One common method includes the reaction of benzenemethanol with a dimethylaminoethoxy reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods often include purification steps such as crystallization and distillation to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary but often include specific temperatures, pressures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce benzoic acid derivatives, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of substituted benzenemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzenemethanol derivatives and compounds with dimethylaminoethoxy substituents. Examples include:
- Benzenemethanol, alpha-methyl-, ®-
- Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, (S)-
Uniqueness
What sets Benzenemethanol, alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride, ®- apart is its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
131961-14-3 |
|---|---|
Molekularformel |
C12H20ClNO2 |
Molekulargewicht |
245.74 g/mol |
IUPAC-Name |
(1R)-2-[2-(dimethylamino)ethoxy]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-13(2)8-9-15-10-12(14)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m0./s1 |
InChI-Schlüssel |
OMSDQZGPJZTURB-YDALLXLXSA-N |
Isomerische SMILES |
CN(C)CCOC[C@@H](C1=CC=CC=C1)O.Cl |
Kanonische SMILES |
CN(C)CCOCC(C1=CC=CC=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


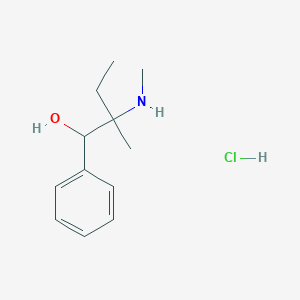

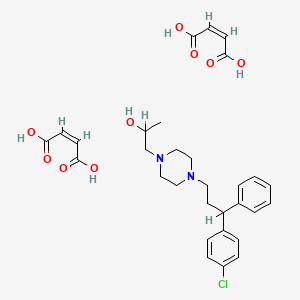
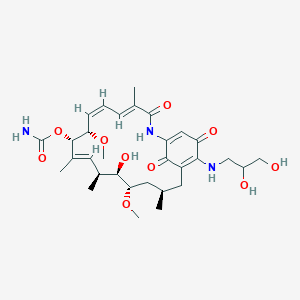
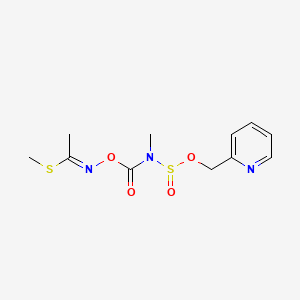

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)
